6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H7F3N4O and a molecular weight of 244.18 g/mol It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and a carbohydrazide moiety
Preparation Methods
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
6-(Trifluoromethyl)imidazo[1,2-a]pyridine: This compound lacks the carbohydrazide moiety and has different chemical and biological properties.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine:
2-(Hydrazinocarbonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound is structurally similar but has different functional groups, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7-14-6(8(17)15-13)4-16(7)3-5/h1-4H,13H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKZQBOOQAKOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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